molecular formula C13H13F5O5 B608004 Hydroxy-PEG2-PFP ester CAS No. 1820673-42-4

Hydroxy-PEG2-PFP ester

Cat. No. B608004
CAS RN: 1820673-42-4
M. Wt: 344.23
InChI Key: FTFZBMSTIHCECX-UHFFFAOYSA-N
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Description

Hydroxy-PEG2-PFP ester is a PEG derivative containing a hydroxyl group with a PFP ester group . It can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .


Molecular Structure Analysis

The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 .


Chemical Reactions Analysis

Hydroxy-PEG2-PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . PFP ester has similar applications as the NHS ester, but is more stable in aqueous solution .


Physical And Chemical Properties Analysis

The molecular weight of Hydroxy-PEG2-PFP ester is 344.2 g/mol . The molecular formula is C13H13F5O5 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis of Glycopolymers

Hydroxy-PEG2-PFP ester is used in the synthesis of glycopolymers . Glycopolymers are functional polymers with saccharide moieties on their side chains and are attractive candidates for biomaterials . The formation of amide bonds caused by the reaction of activated esters with amino groups is of high synthetic chemical value owing to its high selectivity .

Postpolymerization Modification

Activated esters like Hydroxy-PEG2-PFP ester are useful in various fields, including polymer chemistry and biochemistry, because of their high reactivity and ease of reaction . They have been employed in the synthesis of various functional polymers .

Synthesis of Functional Polymers

Hydroxy-PEG2-PFP ester is used in the synthesis of functional polymers . Polymer backbones with reactive pendant groups, such as activated esters, are useful for synthesizing various functional polymers by post-polymerization modification approaches .

Modification of Polymers with Biomolecules

The substitution of activated esters, such as Hydroxy-PEG2-PFP ester, with amine-containing compounds via a substitution reaction is a well-known strategy for modifying polymers with biomolecules .

Synthesis of Glycopolymers in Water

Water-soluble activated esters like Hydroxy-PEG2-PFP ester are stable and useful for postpolymerization modification for synthesizing glycopolymers in water .

Drug Delivery

Hydroxy-PEG2-PFP ester is used in the field of drug delivery . Monodispersed Linear PEGs like Hydroxy-PEG2-PFP ester are used for drug delivery .

Mechanism of Action

Target of Action

Hydroxy-PEG2-PFP ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeric (PROTAC) molecules . PROTACs are designed to target specific proteins for degradation . The primary targets of Hydroxy-PEG2-PFP ester, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Hydroxy-PEG2-PFP ester, as a part of a PROTAC, interacts with its targets by connecting two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The key biochemical pathway involved in the action of Hydroxy-PEG2-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using Hydroxy-PEG2-PFP ester as a linker in PROTACs, specific proteins can be targeted for degradation, thereby influencing the biochemical pathways in which these proteins are involved .

Pharmacokinetics

The stability of Hydroxy-PEG2-PFP ester in aqueous solution suggests it could potentially enhance the solubility and bioavailability of the PROTAC.

Result of Action

The primary result of the action of Hydroxy-PEG2-PFP ester is the degradation of target proteins . This can have various molecular and cellular effects depending on the specific proteins being targeted. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxy-PEG2-PFP ester. For instance, its stability in aqueous solution suggests that it may be more effective in environments with a certain water content . .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-hydroxyethoxy)ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F5O5/c14-8-9(15)11(17)13(12(18)10(8)16)23-7(20)1-3-21-5-6-22-4-2-19/h19H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFZBMSTIHCECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG2-PFP ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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